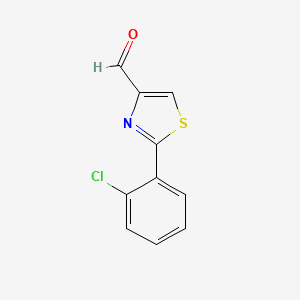

2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOWVDLRNRMAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622951 | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639517-84-3 | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unambiguous Identification of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: A Multi-Technique Spectroscopic Guide

Introduction: The Importance of Rigorous Structural Elucidation

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent development is built.[1] The compound 2-(2-Chlorophenyl)thiazole-4-carbaldehyde (CAS No. 639517-84-3) represents a key synthetic intermediate, valued for its reactive aldehyde group and the specific stereoelectronic properties imparted by the 2-chlorophenyl and thiazole moieties.[2] Its potential as a scaffold in the synthesis of bioactive molecules necessitates an irrefutable confirmation of its structure.[1]

This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the causal logic behind the selection of each analytical technique, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy culminates in a self-validating and unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex small molecules.

I. Foundational Analysis: Synthesis and Elemental Composition

A logical starting point for structural elucidation is a plausible synthetic route and confirmation of the elemental formula.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a robust and high-yielding method for the construction of the thiazole core. For the target molecule, a common approach involves the condensation of 2-chlorothiobenzamide with a 3-halo-2-oxopropanal derivative.

Experimental Protocol: Hantzsch Synthesis

-

Reaction Setup: To a solution of 2-chlorothiobenzamide (1 equivalent) in ethanol, add 1,3-dichloro-2-propanone (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the 2-(2-Chlorophenyl)thiazole intermediate.

-

Formylation: The final carbaldehyde can be introduced through various formylation methods, such as the Vilsmeier-Haack reaction.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) provides the molecular weight of the compound, offering the first piece of evidence for the correct structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

-

Analysis: The resulting spectrum is analyzed for the molecular ion peak [M+H]⁺.

Data Interpretation:

The molecular formula of this compound is C₁₀H₆ClNOS. The expected monoisotopic mass is 222.98 g/mol . A key feature for a compound containing one chlorine atom is the presence of a characteristic M+2 peak.[3] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two molecular ion peaks separated by 2 m/z units, with an intensity ratio of approximately 3:1.[4] The observation of this isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.

Table 1: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Isotopic Pattern (M:M+2) |

| [M+H]⁺ | 223.9880 | ~223.9880 | ~3:1 |

| [M+Na]⁺ | 245.9699 | ~245.9699 | ~3:1 |

Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum can provide further structural insights. Common fragmentation pathways for such aromatic systems include the loss of CO from the aldehyde, cleavage of the C-Cl bond, and fragmentation of the thiazole ring.[5]

II. Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the rapid identification of key functional groups. The presence of the aldehyde and the aromatic systems in the target molecule will give rise to characteristic absorption bands.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum will be dominated by absorptions corresponding to the aldehyde C=O and C-H stretches, as well as vibrations from the aromatic rings.

-

Aldehyde Group: A strong, sharp absorption band for the C=O stretch is expected in the region of 1710-1685 cm⁻¹ due to conjugation with the thiazole ring.[6] Crucially, aldehydes also exhibit two characteristic, weaker C-H stretching absorptions between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. The latter is often a distinct shoulder and is a key diagnostic feature for an aldehyde.[6]

-

Aromatic Rings: C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹. C=C stretching vibrations within the rings will be observed in the 1600-1450 cm⁻¹ region.

-

C-Cl Bond: The C-Cl stretching vibration typically appears in the fingerprint region, around 750-700 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde C=O Stretch | ~1695 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600-1450 | Medium to Weak |

| Thiazole Ring Vibrations | Multiple bands | Medium to Weak |

| C-Cl Stretch | ~750 | Medium |

III. Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Protocol: ¹H NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Frequency: 400 MHz or higher for better resolution.

Data Interpretation:

The ¹H NMR spectrum will show distinct signals for the aldehyde proton, the thiazole proton, and the four protons of the 2-chlorophenyl group.

-

Aldehyde Proton: This is the most downfield signal, appearing as a sharp singlet typically between δ 9.5 and 10.5 ppm.

-

Thiazole Proton (H5): The single proton on the thiazole ring is expected to be a singlet in the aromatic region, likely around δ 8.0-8.5 ppm.

-

Chlorophenyl Protons: The four protons of the 2-chlorophenyl group will appear in the aromatic region (δ 7.4-8.0 ppm). Due to the ortho-substitution, they will exhibit a complex multiplet pattern resulting from spin-spin coupling.

¹³C NMR Spectroscopy: Carbon Skeleton

Protocol: ¹³C NMR Spectroscopy

-

Solvent: As for ¹H NMR.

-

Technique: Proton-decoupled to yield a spectrum of singlets for each unique carbon.

Data Interpretation:

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

-

Aldehyde Carbonyl: This carbon is highly deshielded and will appear far downfield, typically in the range of δ 185-195 ppm.

-

Thiazole Carbons: The three carbons of the thiazole ring are expected between δ 115 and 170 ppm. The C2 carbon, bonded to the chlorophenyl group, will be the most downfield of the three.

-

Chlorophenyl Carbons: The six carbons of the chlorophenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon directly attached to the chlorine atom (ipso-carbon) and the carbon attached to the thiazole ring will have distinct chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

| Aldehyde (-CHO) | ~10.0 | s | ~192.0 |

| Thiazole H5 | ~8.3 | s | ~125.0 |

| Thiazole C2 | - | - | ~168.0 |

| Thiazole C4 | - | - | ~150.0 |

| Chlorophenyl C1' | - | - | ~132.0 |

| Chlorophenyl C2' | - | - | ~135.0 (C-Cl) |

| Chlorophenyl H3'/C3' | ~7.5 | m | ~127.0 |

| Chlorophenyl H4'/C4' | ~7.4 | m | ~131.0 |

| Chlorophenyl H5'/C5' | ~7.4 | m | ~129.0 |

| Chlorophenyl H6'/C6' | ~7.9 | m | ~130.0 |

2D NMR Spectroscopy: Unambiguous Connectivity

For complex molecules, 2D NMR is essential to definitively connect protons and carbons.

Workflow for 2D NMR Elucidation

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. In this molecule, it would primarily show correlations between the adjacent protons on the chlorophenyl ring, helping to trace their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton signal to the carbon atom it is directly attached to. This allows for the unambiguous assignment of the protonated carbons (thiazole C5 and the four CH carbons of the phenyl ring).

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final pieces of the puzzle by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

The aldehyde proton (~10.0 ppm) to the thiazole C4 (~150.0 ppm).

-

The thiazole H5 proton (~8.3 ppm) to thiazole C4 and potentially to the aldehyde carbon.

-

Protons on the chlorophenyl ring (e.g., H6') to the thiazole C2 (~168.0 ppm), definitively linking the two ring systems.

-

Visualizing Key HMBC Correlations

IV. Conclusion: A Self-Validating Structural Proof

References

-

Chem-Impex. 2-(2-chlorophényl)thiazole-4-carbaldéhyde. Available at: [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

-

LibreTexts Chemistry. Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

University of California, Davis. IR: aldehydes. Available at: [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Available at: [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chem-Impex. 2-(2-chlorophényl)thiazole-4-carbaldéhyde. Available at: [Link]

-

YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available at: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

Der Pharma Chemica. Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides. Available at: [Link]

-

RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Chem-Impex. 2-(4-Chlorophenyl)thiazole-4-carbaldehyde. Available at: [Link]

-

Semantic Scholar. [PDF] Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles.. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Available at: [Link]

-

Michigan State University. Proton NMR Table. Available at: [Link]

-

SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

-

University of Wisconsin-Madison. Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Available at: [Link]

-

University College London. Chemical shifts. Available at: [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available at: [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

-

ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF. Available at: [Link]

-

ScienceDirect. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Available at: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

-

ResearchGate. IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). Available at: [Link]

-

PubMed. A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. Available at: [Link]

Sources

Spectroscopic Analysis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The spectroscopic characterization of novel chemical entities is a cornerstone of modern drug discovery and development. It provides the unambiguous structural confirmation necessary for intellectual property, regulatory filings, and the rational design of subsequent structure-activity relationship (SAR) studies. This technical guide focuses on 2-(2-chlorophenyl)thiazole-4-carbaldehyde, a heterocyclic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While this compound is commercially available, detailed public spectroscopic data is notably scarce. This guide, therefore, serves as a foundational resource, compiling and interpreting the essential spectroscopic data required for its confident identification and utilization in a research setting.

Molecular Structure and Physicochemical Properties

This compound possesses a core thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring system is a prevalent scaffold in many biologically active compounds. The substitution pattern, with a 2-chlorophenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position, dictates its unique chemical reactivity and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNOS | |

| Molecular Weight | 223.68 g/mol | |

| CAS Number | 639517-84-3 | |

| Appearance | Yellow Solid |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; C7 [label="C"]; N8 [label="N"]; C9 [label="C"]; S10 [label="S"]; C11 [label="C"]; H12 [label="H"]; O13 [label="O"]; H_thiazole [label="H"];

// Define positions for aclear2D structure C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Cl [pos="2.6,1.5!"]; C7 [pos="-2.6,0!"]; N8 [pos="-3.3,-1.2!"]; C9 [pos="-4.6,-0.75!"]; S10 [pos="-4.3,1.0!"]; C11 [pos="-5.6,-1.5!"]; O13 [pos="-6.6,-1.2!"]; H12 [pos="-5.5,-2.5!"]; H_thiazole [pos="-2.2,-1.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Cl; C2 -- C7; C7 -- N8; N8 -- C9; C9 -- S10; S10 -- C7; C9 -- C11; C11 -- O13 [style=double]; C11 -- H12; C9 -- H_thiazole;

// Add labels for rings label_phenyl [label="Phenyl", pos="0,0!"]; label_thiazole [label="Thiazole", pos="-3.5,0!"]; }

Caption: Chemical structure of this compound.

Spectroscopic Data and Interpretation

Due to the limited availability of public spectroscopic data for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. This serves as a guide for researchers in confirming the structure of a synthesized or purchased sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in a molecule.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic nature of the thiazole ring. |

| ~8.5 | Singlet | 1H | Thiazole-H5 | The proton on the thiazole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing aldehyde group. |

| ~7.8 - 7.4 | Multiplet | 4H | Aromatic-H (Chlorophenyl) | The four protons on the chlorophenyl ring will appear as a complex multiplet due to spin-spin coupling. Their exact shifts will depend on the electronic environment. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~165 | Thiazole C2 | The carbon attached to both sulfur and nitrogen in the thiazole ring. |

| ~150 | Thiazole C4 | The carbon bearing the aldehyde group. |

| ~135 | Thiazole C5 | The carbon with the single proton on the thiazole ring. |

| ~133 - 127 | Aromatic Carbons | The six carbons of the chlorophenyl ring will appear in this region. The carbon bearing the chlorine atom will be shifted downfield. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

-

Process the data as described for ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 223/225 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 194/196 | [M-CHO]⁺ | Loss of the formyl group (CHO). |

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1700 | Aldehyde C=O | Stretch |

| ~1600, ~1470 | Aromatic C=C | Stretch |

| ~1100 | C-Cl | Stretch |

Experimental Protocol for Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous identification. While publicly available experimental data is limited, the predicted data and interpretation provided in this guide offer a robust framework for researchers to confirm the structure of this valuable synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling the confident progression of research and development activities that utilize this compound.

References

Sources

2-(2-Chlorophenyl)thiazole-4-carbaldehyde CAS number and synonyms

An In-Depth Technical Guide to 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 639517-84-3), a pivotal heterocyclic intermediate in modern organic synthesis. The document elucidates the compound's physicochemical properties, outlines a robust synthetic methodology, explores its chemical reactivity, and details its significant applications in pharmaceutical and agrochemical development. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety and handling protocols, providing researchers, scientists, and drug development professionals with a vital resource for leveraging this versatile chemical building block.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to its prevalence in a multitude of biologically active compounds, including approved drugs such as the antibiotic Penicillin and the anticancer agent Dasatinib.

This compound emerges as a particularly valuable derivative. The presence of the aldehyde functional group at the 4-position provides a reactive handle for a wide array of chemical transformations, while the 2-(2-chlorophenyl) substituent modulates the molecule's steric and electronic properties. This specific substitution pattern makes it a key intermediate in the synthesis of targeted therapeutics, particularly in oncology and infectious disease research, as well as in the development of advanced agrochemicals.[1] This guide serves to consolidate the core technical knowledge surrounding this compound, providing a framework for its effective utilization in research and development settings.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. The primary identifiers and key physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 639517-84-3 | [1] |

| Molecular Formula | C₁₀H₆ClNOS | [1] |

| Molecular Weight | 223.68 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| MDL Number | MFCD06738359 | [1] |

| PubChem ID | 22148676 | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Mechanistic Insights

The construction of the 2,4-disubstituted thiazole core is most commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation and cyclization of a thioamide with an α-haloketone or α-haloaldehyde. For this compound, a logical synthetic precursor is 2-chlorothiobenzamide, which provides the 2-(2-chlorophenyl) moiety.

General Synthetic Workflow

The reaction proceeds by the initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halo-carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative of a standard Hantzsch synthesis and should be adapted and optimized under appropriate laboratory conditions.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chlorothiobenzamide (1.0 eq) in anhydrous ethanol (10 mL/mmol).

-

Reaction Initiation: Add 1,3-dichloroacetone (1.1 eq) to the solution. Causality: While various α-halo carbonyls can be used, dichloroacetone provides a reliable precursor to the 4-carbaldehyde functionality after subsequent steps.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the thiazole intermediate.

-

Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure product.

Applications in Research and Development

The utility of this compound stems from its structural features, making it a versatile intermediate in several high-value sectors.

-

Pharmaceutical Development: This compound is a key building block for synthesizing novel therapeutics.[1] The thiazole core is a known pharmacophore in drugs targeting cancer and infectious diseases.[2][3] The aldehyde group allows for the facile introduction of diverse functionalities through reactions like reductive amination, Wittig reactions, and condensations, enabling the exploration of a broad chemical space in drug discovery campaigns.[4]

-

Agrochemicals: It serves as an intermediate in the formulation of modern fungicides and herbicides.[1] The chlorophenylthiazole moiety can be found in molecules designed to inhibit essential biological pathways in pests and weeds, contributing to crop protection.

-

Materials Science: The compound can be incorporated into polymer formulations.[1] Its rigid, aromatic structure can enhance the thermal stability and mechanical properties of materials, making it valuable for producing durable and high-performance polymers.[1]

-

Analytical Chemistry: Due to its stable, crystalline nature and well-defined structure, it can be used as a standard reference material for the development and validation of analytical methods, such as HPLC and GC-MS, ensuring accuracy and quality control.[1]

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

Hazard Identification

While a specific SDS for the title compound was not retrieved, data for structurally similar compounds like 2-Amino-4-(4-chlorophenyl)thiazole indicate potential hazards. Users must consult the specific SDS provided by the supplier before handling. General hazards for this class of compounds may include:

-

Respiratory Tract Irritation [6]

| Hazard Category | Precautionary Statement | Source(s) |

| Eye Contact | Causes serious eye irritation. | [5][7] |

| Skin Contact | Causes skin irritation. | [5][7] |

| Inhalation | May cause respiratory irritation. | [6] |

| Ingestion | Toxic if swallowed. | [5][6] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[6][7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[7] Use proper glove removal technique to avoid skin contact.[8]

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.[6]

-

-

Handling Practices: Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area.[5][7] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended temperature of 0-8 °C.[1][8] Store locked up and away from incompatible substances like strong oxidizing agents.[5][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

First Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[5][7] Do NOT induce vomiting.[7]

Conclusion

This compound is a high-value synthetic intermediate with a stable and reactive profile. Its utility is demonstrated across pharmaceutical, agrochemical, and material science sectors. The strategic placement of the aldehyde and chlorophenyl groups on the robust thiazole scaffold provides a platform for extensive chemical modification, enabling the development of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to unlock its full potential in their scientific endeavors.

References

-

2-(2-chlorophényl)thiazole-4-carbaldéhyde. Chem-Impex. [Link]

-

2-(3-Chlorophenyl)thiazole-4-carbaldehyde. Chem-Impex. [Link]

-

Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. [Link]

-

2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. PubChem. [Link]

-

2-(4-CHLOROPHENYL)THIAZOLE-4-CARBALDEHYDE. 2a biotech. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

-

Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Elsevier. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

2-(4-Fluorophenyl)thiazole-4-carbaldehyde. Chem-Impex. [Link]

-

2-(3-chlorophenyl)thiazole-4-carbaldehyde. Anhui Kery Pharmaceutical Co.,Ltd. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

Sources

The Unsung Precursor: A Technical Guide to the Biological Potential of 2-Arylthiazole-4-carbaldehydes

Introduction: The Privileged Scaffold and a Versatile Intermediate

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its presence in a multitude of natural products, such as vitamin B1 (thiamine), and clinically approved drugs underscores its significance.[1][2][3][4][5] Derivatives of thiazole exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] Within this broad and potent class of compounds, the 2-arylthiazole-4-carbaldehyde substructure emerges as a particularly valuable, yet often overlooked, entity.

While extensive research has focused on downstream derivatives, this technical guide delves into the core biological significance of the 2-arylthiazole-4-carbaldehyde moiety itself. We will explore its synthetic accessibility, its role as a critical precursor to highly active molecules, and the inherent biological activities suggested by the wealth of data on its derivatives. This document serves as a resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into harnessing the potential of this versatile chemical entity.

Synthetic Strategy: Forging the Core Structure

The Hantzsch thiazole synthesis remains a cornerstone for the creation of the 2-arylthiazole core. However, the specific introduction of the 4-carbaldehyde group requires a nuanced approach. While various synthetic routes exist for thiazole derivatives, a common and effective pathway to 2-arylthiazole-4-carbaldehydes involves the reaction of a thioamide with an α-halocarbonyl compound.

A frequently employed strategy begins with the synthesis of thiosemicarbazones from aromatic aldehydes. These intermediates can then be cyclized. For instance, a one-pot, two-step condensation of an aromatic aldehyde with thiosemicarbazide, followed by reaction with a phenacyl bromide derivative, can efficiently yield 2-arylidenehydrazinyl-4-arylthiazoles.[4] To specifically obtain the 2-arylthiazole-4-carbaldehyde, the synthetic logic is adapted, often starting from simpler precursors that allow for the formation or unmasking of the aldehyde functionality at the C4 position. One documented pathway involves using 2-arylthiazole-4-carboxilic acid derivatives which are then converted to the target aldehyde.

The following diagram illustrates a generalized synthetic workflow for producing a library of derivatives originating from the 2-arylthiazole-4-carbaldehyde core.

Caption: Synthetic utility of 2-arylthiazole-4-carbaldehyde.

Exemplary Protocol: Synthesis of 2-Aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole Derivatives

This protocol, adapted from the literature, demonstrates the use of 2-arylthiazole-4-carbaldehyde as a key intermediate.[6]

Step 1: Synthesis of the 2-Arylthiazole-4-carbaldehyde (Intermediate)

-

Rationale: This initial step forms the core heterocyclic aldehyde. The specific reagents will depend on the desired aryl substituent at the C2 position. This step typically follows a standard Hantzsch-type synthesis pattern.

Step 2: Reduction of the Aldehyde

-

Dissolve the 2-arylthiazole-4-carbaldehyde in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Causality: The aldehyde is selectively reduced to a primary alcohol. This hydroxyl group is a better leaving group for the subsequent azidation step than the aldehyde itself.

-

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the (2-arylthiazol-4-yl)methanol.

Step 3: Azidation of the Alcohol

-

Dissolve the resulting alcohol in a suitable solvent (e.g., dichloromethane).

-

Add a source of azide, such as sodium azide, along with a reagent to activate the alcohol, like thionyl chloride or methanesulfonyl chloride, in the presence of a base.

-

Causality: This converts the alcohol into an azide, which is a key functional group for the subsequent "click chemistry" reaction.

-

-

Purify the resulting 4-(azidomethyl)-2-arylthiazole.

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

-

Combine the 4-(azidomethyl)-2-arylthiazole with a terminal alkyne in a solvent mixture (e.g., t-butanol/water).

-

Add a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Causality: This highly efficient and regioselective cycloaddition reaction forms the stable 1,2,3-triazole ring, linking the thiazole core to another aryl moiety.

-

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Isolate and purify the final 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole product.

Spectrum of Biological Activity: An Evidentiary Synthesis

While direct biological data on 2-arylthiazole-4-carbaldehydes is sparse, their pivotal role as precursors allows us to infer their potential. The principle of "structural inheritance" in medicinal chemistry suggests that the core scaffold contributes significantly to the biological profile of the final derivatives. The 4-carbaldehyde group itself, being an electrophilic center, could potentially interact with biological nucleophiles, though it is more commonly derivatized to achieve more stable and specific interactions.

Anticancer Activity

The 2-arylthiazole scaffold is a well-established pharmacophore in oncology.[7] Derivatives have demonstrated potent cytotoxicity against a wide array of human cancer cell lines.

-

Mechanism of Action: A prominent mechanism for 2-arylthiazole derivatives is the inhibition of tubulin polymerization.[8] By interfering with microtubule dynamics, these compounds disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis. Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

The following diagram depicts the tubulin inhibition pathway, a common mechanism for anticancer thiazole derivatives.

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data on Anticancer Derivatives:

The following table summarizes the cytotoxic activity of various 2-arylthiazole derivatives, many of which are synthesized from 4-carbaldehyde or related 4-substituted precursors.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| Thiazole-naphthalene | MCF-7 (Breast) | 0.48 | Tubulin Polymerization Inhibitor | [8] |

| Thiazole-naphthalene | A549 (Lung) | 0.97 | Tubulin Polymerization Inhibitor | [8] |

| Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 | VEGFR-2 inhibitor, Apoptosis Induction | [7] |

| Hydrazinyl-thiazole | HepG2 (Liver) | 7.26 | VEGFR-2 inhibitor, Apoptosis Induction | [7] |

| Thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition @ 5 µg/mL | Not specified | [9] |

| 2-Phenylthiazole-4-carboxamide | HT-29 (Colon) | < 10 µg/mL | Caspase-3 Activation, Apoptosis | [10][11] |

Antimicrobial and Antifungal Activity

The thiazole ring is a component of numerous antimicrobial agents. Derivatives of 2-arylthiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13][14]

-

Structure-Activity Relationship (SAR): Studies on 2-arylidenehydrazinyl-4-arylthiazole analogues revealed that the nature and position of substituents on the aryl rings are critical for antibacterial potency.[12] The aldehyde precursor provides a convenient point for introducing this diversity. For antifungal activity, some derivatives target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[15]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare a series of two-fold dilutions of the 2-arylthiazole-4-carbaldehyde derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Self-Validation: The clarity of the wells provides a direct visual readout. The inclusion of positive and negative controls validates the growth conditions and sterility of the medium.

-

Anti-inflammatory and Neuroprotective Properties

-

Anti-inflammatory: Certain 2-arylthiazole derivatives, particularly acyl-hydrazones derived from aldehyde precursors, have demonstrated significant in vivo anti-inflammatory activity.[3] Mechanisms include the inhibition of nitric oxide (NO) synthesis and reduction of leukocyte counts.[3] Some derivatives have also been identified as potential specific inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[16]

-

Neuroprotective: The thiazole scaffold is present in the FDA-approved neuroprotective drug Riluzole. Recent studies on thiazole-carboxamide derivatives, which can be synthesized from the corresponding 4-carboxylic acid (obtainable via oxidation of the 4-carbaldehyde), show potential as negative allosteric modulators of AMPA receptors.[15] This modulation can reduce excitotoxicity, a key pathological process in neurodegenerative diseases. Thiazolidine derivatives, structurally related to thiazoles, have also been shown to reduce oxidative stress and neuroinflammation.

Conclusion: A Call for Direct Investigation

The 2-arylthiazole-4-carbaldehyde core is a synthetically accessible and highly versatile platform for generating libraries of biologically active compounds. The evidence strongly suggests that this scaffold contributes fundamentally to the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities observed in its numerous derivatives. The aldehyde group at the C4 position is not merely a passive substituent but a reactive handle that enables facile diversification, allowing for the fine-tuning of pharmacological properties.

While this guide has synthesized the probable biological relevance of the 2-arylthiazole-4-carbaldehyde moiety from the activities of its progeny, it also highlights a clear gap in the literature. There is a compelling need for direct biological screening of these aldehyde compounds themselves. Such studies would clarify the intrinsic activity of the core structure and provide a more robust baseline for structure-activity relationship studies, ultimately accelerating the development of novel thiazole-based therapeutics.

References

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. (2010). European Journal of Medicinal Chemistry. Available at: [Link]

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). Journal of Applicable Chemistry. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. (2017). ResearchGate. Available at: [Link]

-

Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Available at: [Link]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). European Journal of Medicinal Chemistry. Available at: [Link]

-

Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Brieflands. Available at: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Avicenna Journal of Phytomedicine. Available at: [Link]

-

Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. (2017). Biochemical and Biophysical Research Communications. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Pharmaceutical and Biosciences Journal. Available at: [Link]

-

Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Journal of the Brazilian Chemical Society. Available at: [Link]

-

design, synthesis pharmacological evaluation of 2- aryl benzothiazole derivatives for antitubercular activity. (2025). ResearchGate. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Antibiotics. Available at: [Link]

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2014). Biological Research. Available at: [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). International Journal of Molecular Sciences. Available at: [Link]

-

Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. (2020). Semantic Scholar. Available at: [Link]

-

Synthesis of novel thiazole derivatives containing 3-methylthiophene carbaldehyde as potent anti α-glucosidase agents: … (n.d.). OUCI. Available at: [Link]

-

Synthesis of Novel Thiazole Derivatives Containing 3-Methylthiophene Carbaldehyde as Potent Anti α-Glucosidase Agents: In Vitro Evaluation, Molecular Docking, Dynamics, MM-GBSA, and DFT Studies. (2024). Semantic Scholar. Available at: [Link]

-

Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry. Available at: [Link]

-

Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. ijrpr.com [ijrpr.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial Evaluation of Novel 2'-aryl-4-aryl-2,4'-Bisthiazole and 2'-aryl-4-Pyridyl-2,4'-Bisthiazole Derivatives as Potential Antibacterial Agents | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

Thiazole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Preamble: The Enduring Versatility of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs.[1][2] From the antibacterial properties of Penicillin to the anticancer activity of Dasatinib, the thiazole moiety has consistently demonstrated its versatility in modulating a wide array of biological targets.[3][4] This technical guide provides an in-depth exploration of the key therapeutic targets of thiazole derivatives, offering a roadmap for researchers and drug development professionals. We will delve into the mechanistic rationale behind targeting specific pathways in oncology, neurodegenerative diseases, and infectious diseases, and provide detailed, field-proven experimental protocols for target validation and compound evaluation.

I. Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer

The development of thiazole-based anticancer agents has been a major focus of modern drug discovery, with numerous derivatives demonstrating potent activity against various malignancies.[5] These compounds exert their effects by targeting a diverse range of proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]

Protein Kinases: The Druggable Gatekeepers of Cell Signaling

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.[6]

-

B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma.

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often overactive in cancer.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors.[7]

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overexpressed or mutated, drives the growth of several cancers.

Thiazole derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling cascades can lead to cell cycle arrest and apoptosis.[6]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of thiazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Causality Behind Experimental Choices:

-

Luminescence-based detection (e.g., ADP-Glo™): This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays. The amount of light produced is directly proportional to the amount of ADP generated, which in turn reflects the kinase activity.

-

Serial Dilution of Inhibitor: This is crucial for determining the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is a key parameter for assessing the potency of a compound.

-

Controls (No Enzyme, Vehicle, and Positive Control): These are essential for data normalization and validation. The "no enzyme" control accounts for background signal, the "vehicle" control (e.g., DMSO) represents 100% enzyme activity, and a known inhibitor serves as a positive control to ensure the assay is performing correctly.

Step-by-Step Methodology: [8]

-

Reagent Preparation:

-

Prepare a stock solution of the thiazole derivative in 100% DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

-

Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add the diluted thiazole derivative or control solutions to the wells of a 96-well plate.

-

Add the kinase to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized data against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Certain thiazole derivatives, such as the epothilones, bind to the β-tubulin subunit and stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocol 2: Cell Viability/Cytotoxicity (MTT) Assay

This protocol is a widely used colorimetric assay to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.

Causality Behind Experimental Choices:

-

MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

-

Solubilization Solution: The formazan crystals are insoluble in aqueous media and must be dissolved in a solvent (e.g., DMSO or a specialized detergent-based solution) to allow for spectrophotometric quantification.[9]

-

Wavelength Selection: The absorbance of the solubilized formazan is typically measured at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm to correct for background absorbance.

Step-by-Step Methodology: [10]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[11]

-

Apoptosis Induction: Triggering Programmed Cell Death

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells. Thiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[12][13]

Experimental Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[14]

Causality Behind Experimental Choices:

-

Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[14]

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact cell membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

-

Dual Staining: The combination of Annexin V and PI allows for the differentiation of four cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[14]

Step-by-Step Methodology: [14]

-

Cell Seeding and Treatment:

-

Seed cancer cells in 6-well plates and treat with the thiazole derivative at various concentrations for the desired time.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells in a conical tube.

-

-

Staining:

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

-

-

Data Analysis:

-

The data is typically presented as a dot plot showing the four different cell populations. The percentage of cells in each quadrant is quantified.

-

II. Thiazole Derivatives in Neurodegenerative Diseases: Targeting the Culprits of Cognitive Decline

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise in targeting key enzymes and pathways implicated in these devastating disorders.[15][16]

Cholinesterase Inhibition: Boosting Neurotransmission

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy.[15]

Thiazole derivatives can act as inhibitors of AChE and BuChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[17][18]

Experimental Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[18]

Causality Behind Experimental Choices:

-

Ellman's Reagent (DTNB): 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with the thiocholine produced from the enzymatic hydrolysis of acetylthiocholine to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

-

Substrate (Acetylthiocholine iodide): This analog of acetylcholine is used as the substrate for AChE in this assay.

-

Spectrophotometric Detection: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare serial dilutions of the thiazole derivative in the buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the buffer, DTNB solution, and the thiazole derivative at different concentrations to the wells of a 96-well plate.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding the acetylthiocholine iodide solution.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

III. Thiazole Derivatives in Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[19][20]

DNA Gyrase and Topoisomerase IV: Inhibiting Bacterial DNA Replication

These essential bacterial enzymes are responsible for managing DNA supercoiling during replication, making them attractive targets for antibacterial drugs.

Thiazole-based compounds can inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.

Experimental Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[21]

Causality Behind Experimental Choices:

-

Broth Microdilution: This method allows for the testing of multiple concentrations of a compound simultaneously in a 96-well plate format, making it efficient for screening.

-

Bacterial Inoculum Standardization: It is critical to use a standardized inoculum of bacteria to ensure the reproducibility and accuracy of the MIC results.

-

Visual or Spectrophotometric Reading: The growth of bacteria can be assessed visually by observing turbidity or by measuring the optical density at 600 nm.

Step-by-Step Methodology: [16][22]

-

Preparation of Bacterial Inoculum:

-

Grow a fresh culture of the test bacterium.

-

Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Compound Preparation:

-

Prepare serial dilutions of the thiazole derivative in the broth medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

IV. Data Presentation and Visualization

Quantitative Data Summary

| Compound Class | Specific Compound Example | Target | Assay | Potency (IC50/GI50/MIC) | Reference |

| Anticancer | |||||

| Kinase Inhibitor | Thiazole Derivative 3b | PI3K/mTOR | HL-60 Xenograft | Significant tumor growth inhibition | [23] |

| Kinase Inhibitor | Compound 4c | VEGFR-2 | Kinase Assay | IC50 = 0.15 µM | [24] |

| Cytotoxic Agent | Compound 4c | MCF-7 cells | MTT Assay | IC50 = 2.57 ± 0.16 µM | [24] |

| Cytotoxic Agent | Compound 5f | KF-28 cells | MTT Assay | IC50 = 6 nM | [12] |

| Neuroprotective | |||||

| AChE Inhibitor | Compound 10 | Acetylcholinesterase | Ellman's Assay | IC50 = 103.24 nM | [17] |

| AChE Inhibitor | Compound 16 | Acetylcholinesterase | Ellman's Assay | IC50 = 108.94 nM | [17] |

| AChE Inhibitor | Compound 40 | Acetylcholinesterase | Ellman's Assay | IC50 = 0.8023 µM | [18] |

| Antimicrobial | |||||

| Antibacterial | Lead Thiazole Compound 1 | MRSA | Murine Skin Infection Model | >90% reduction in bacterial load | [23] |

Visualizations

Signaling Pathway: Kinase Inhibition by Thiazole Derivatives

Caption: Inhibition of a protein kinase signaling pathway by a thiazole derivative.

Experimental Workflow: MTT Assay for Cell Viability

Caption: A typical workflow for an MTT cell viability assay.

Logical Relationship: Multi-target Effects of Thiazole Derivatives

Sources

- 1. researchgate.net [researchgate.net]

- 2. unimedizin-mainz.de [unimedizin-mainz.de]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hybrid topoisomerase I and HDAC inhibitors as dual action anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ajrconline.org [ajrconline.org]

- 16. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journaljpri.com [journaljpri.com]

- 22. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 23. benchchem.com [benchchem.com]

- 24. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

An In-depth Technical Guide to 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: From Foundational Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde, a key heterocyclic building block in medicinal and agricultural chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a direct consequence of well-established and powerful synthetic methodologies developed over the last century. This guide will delve into the historical context of the foundational reactions that enable its synthesis, provide a detailed, plausible synthetic protocol, and discuss its significance as a versatile intermediate. By understanding the fundamental chemistry that underpins its creation, researchers can better appreciate its utility and potential for innovation.

Introduction: The Significance of a Versatile Heterocycle

This compound, with the CAS number 639517-84-3, is an aromatic heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a thiazole ring substituted with a 2-chlorophenyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole moiety is a common scaffold in a wide range of biologically active compounds, and the reactive aldehyde group serves as a versatile handle for further chemical transformations.

The applications of this compound are diverse, serving as a key intermediate in the development of pharmaceuticals, particularly in the areas of infectious diseases and oncology, as well as in the formulation of agrochemicals like fungicides and herbicides[1][2]. Its utility also extends to material science, where it can be incorporated into polymers to enhance their properties[1]. The presence of the chlorophenyl group can significantly influence the biological activity and pharmacokinetic properties of the final products, making this a desirable feature in drug design.

Historical Context: The Foundational Pillars of Thiazole Synthesis

The synthesis of this compound is not attributed to a single discovery but is rather a testament to the power of fundamental reactions in organic chemistry. The likely synthetic route to this compound relies on two cornerstone reactions: the Hantzsch Thiazole Synthesis for the formation of the core thiazole ring, and a subsequent formylation reaction to introduce the aldehyde group.

The Hantzsch Thiazole Synthesis: A Century-Old Workhorse

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and highly versatile method for the construction of thiazole rings[3][4]. The reaction involves the condensation of an α-haloketone with a thioamide[3][4].